molecular formula C15H12N2O2S B12599213 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone CAS No. 914644-37-4

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B12599213
CAS No.: 914644-37-4
M. Wt: 284.3 g/mol
InChI Key: KZZGLXYAWPZNDK-UHFFFAOYSA-N
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Description

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halocarbonyl compound and subsequent heating in formamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
  • (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone
  • (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone

Uniqueness

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

914644-37-4

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H12N2O2S/c1-19-10-4-2-9(3-5-10)14(18)13-11-6-7-17-8-12(11)20-15(13)16/h2-8H,16H2,1H3

InChI Key

KZZGLXYAWPZNDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N

Origin of Product

United States

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